N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide
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Overview
Description
N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide is a compound that features an imidazole ring, a phenyl group, and a propanamide moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Attachment of the Pentyl Chain: The pentyl chain can be introduced through nucleophilic substitution reactions, where the imidazole reacts with a suitable alkyl halide.
Coupling with the Phenyl Group: The phenyl group can be attached via a nucleophilic aromatic substitution reaction, where the imidazole derivative reacts with a halogenated benzene compound.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the phenyl-imidazole derivative reacts with a suitable amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions to form reduced imidazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of metal ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Uniqueness
N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide is unique due to its specific structure, which combines an imidazole ring, a pentyl chain, a phenyl group, and a propanamide moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
88138-03-8 |
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Molecular Formula |
C18H25N3O2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(5-imidazol-1-ylpentoxy)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H25N3O2/c1-15(2)18(22)20-16-6-8-17(9-7-16)23-13-5-3-4-11-21-12-10-19-14-21/h6-10,12,14-15H,3-5,11,13H2,1-2H3,(H,20,22) |
InChI Key |
LXVHHTNGDIUUCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OCCCCCN2C=CN=C2 |
Origin of Product |
United States |
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